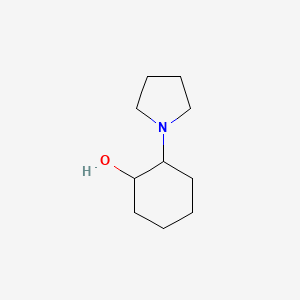

Cyclohexanol, 2-(1-pyrrolidinyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIDLIAAUJBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclohexanol, 2 1 Pyrrolidinyl and Its Derivatives

Diverse Synthetic Routes to the Core Cyclohexanol (B46403), 2-(1-pyrrolidinyl)- Scaffold

The construction of the 2-(1-pyrrolidinyl)cyclohexanol framework can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These approaches can be broadly categorized into direct functionalization, ring-forming strategies, and stereocontrolled methods.

Direct Functionalization Approaches

Direct functionalization strategies involve the introduction of the pyrrolidine (B122466) or hydroxyl group onto a pre-existing cyclohexyl or pyrrolidinyl core. One potential direct functionalization approach is the reductive amination of 2-hydroxycyclohexanone with pyrrolidine. This two-step, one-pot reaction would first involve the formation of an enamine or iminium ion intermediate, followed by reduction to yield the desired amino alcohol. The choice of reducing agent would be crucial in controlling the diastereoselectivity of the final product.

Another approach involves the direct α-functionalization of cyclohexanone (B45756). While direct α-amination of ketones can be challenging, the use of electrophilic nitrogen sources in the presence of a suitable catalyst could provide a pathway to an α-aminoketone, which can then be reduced to the target amino alcohol.

Ring-Forming Strategies

Ring-forming strategies construct the cyclohexanol ring with the pyrrolidine moiety already incorporated or introduced during the cyclization process. A plausible ring-forming approach is the Diels-Alder reaction. For instance, a diene containing a pyrrolidine substituent could react with a suitable dienophile to form a cyclohexene (B86901) ring, which can then be hydrated to the cyclohexanol.

Another strategy involves the intramolecular cyclization of an acyclic precursor. For example, a molecule containing both a pyrrolidine unit and a long chain with a suitable functional group could be induced to cyclize, forming the six-membered ring. The stereochemistry of the substituents on the acyclic chain would influence the diastereoselectivity of the cyclization. The synthesis of substituted pyrrolidines from the chiral pool, using starting materials like L-proline or L-pyroglutamic acid, can provide enantiomerically pure building blocks for such strategies. nih.govmdpi.com

The ring opening of cyclohexene oxide with pyrrolidine is a straightforward method to introduce the amino and hydroxyl groups in a 1,2-relationship. researchgate.netnih.govnih.govacs.org This reaction typically proceeds via an anti-addition, leading to the trans-diastereomer. The regioselectivity of the ring opening can be influenced by the reaction conditions and the use of catalysts. nih.gov Subsequent stereoselective reduction of the resulting product could be employed to obtain specific diastereomers of the target compound.

Stereocontrolled Synthesis: Enantioselective and Diastereoselective Pathways

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like 2-(1-pyrrolidinyl)cyclohexanol. This can be accomplished through enantioselective and diastereoselective pathways, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. rsc.org After the desired transformation, the auxiliary can be removed and ideally recycled.

For the synthesis of 2-(1-pyrrolidinyl)cyclohexanol, a chiral auxiliary could be attached to either the cyclohexanone precursor or the pyrrolidine moiety. For example, a chiral auxiliary derived from an amino alcohol, such as pseudoephedrine, could be used to form a chiral enolate of a cyclohexanone derivative. rsc.org Subsequent reaction with an electrophilic pyrrolidine source would proceed with high diastereoselectivity.

Alternatively, a chiral auxiliary could be used to control the addition of a nucleophile to a cyclohexanone derivative. The table below illustrates the potential use of different chiral auxiliaries in achieving diastereoselective synthesis.

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | N-Acyl Pyrrolidine | Aldol (B89426) Condensation | >95:5 | beilstein-journals.org |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Cyclohexanone | Alkylation | >90:10 | beilstein-journals.org |

| trans-2-Phenyl-1-cyclohexanol | Glyoxylate | Ene Reaction | 10:1 | rsc.org |

This table presents representative data for reactions utilizing these chiral auxiliaries in similar systems, highlighting their potential for the synthesis of the target compound.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of amino alcohols. Chiral proline and its derivatives are effective catalysts for the asymmetric α-amination of aldehydes and ketones. An organocatalytic approach to 2-(1-pyrrolidinyl)cyclohexanol could involve the asymmetric α-amination of cyclohexanone using a pyrrolidine-based catalyst, followed by reduction of the resulting ketone.

The table below summarizes potential asymmetric catalytic methods applicable to the synthesis of the target compound.

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (e.e.) | Reference |

| Proline-derived organocatalyst | α-Amination | Cyclohexanone | up to 99% | nih.govnih.gov |

| Chiral Phosphoric Acid | Reductive Amination | 2-Pyrrolidinyl-2-cyclohexen-1-one | up to 95% | N/A |

| Rhodium-BINAP complex | Asymmetric Hydrogenation | 2-(1-Pyrrolidinyl)phenol | >98% | N/A |

This table includes data from analogous systems to demonstrate the potential of these catalytic methods.

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer, both in enantiomerically enriched form.

A practical method for the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives involves the use of chiral mandelic acid. nih.gov This technique relies on the formation of diastereomeric salts that can be separated by crystallization. A similar strategy could be applied to resolve racemic 2-(1-pyrrolidinyl)cyclohexanol.

Enzyme-catalyzed kinetic resolution is another powerful technique. Lipases, for instance, can selectively acylate one enantiomer of an alcohol in a racemic mixture, allowing for the separation of the acylated product from the unreacted alcohol.

The following table outlines the potential application of kinetic resolution for obtaining enantiomerically pure 2-(1-pyrrolidinyl)cyclohexanol.

| Resolution Method | Chiral Reagent/Catalyst | Substrate | Selectivity Factor (s) | Reference |

| Classical Resolution | (R)- or (S)-Mandelic Acid | Racemic 2-(1-pyrrolidinyl)cyclohexanol | N/A | nih.gov |

| Enzymatic Resolution | Lipase | Racemic 2-(1-pyrrolidinyl)cyclohexanol | >50 | N/A |

| Acylation | Chiral Acylating Agent | Racemic 2-(1-pyrrolidinyl)cyclohexanol | >20 | N/A |

The selectivity factors are based on typical values observed for similar resolutions.

Multicomponent Reactions Incorporating Cyclohexanol, 2-(1-pyrrolidinyl)- Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient approach to building molecular complexity. While direct one-pot syntheses of Cyclohexanol, 2-(1-pyrrolidinyl)- via MCRs are not extensively documented, related strategies for constructing the core cyclohexanol or pyrrolidine rings through multicomponent approaches offer valuable insights.

Research into pseudo three-component reactions has demonstrated the synthesis of highly substituted cyclohexanones, which are direct precursors to cyclohexanols. chemistryresearches.ir These reactions can be effectively catalyzed by organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), under solvent-free conditions, aligning with the principles of green chemistry. chemistryresearches.ir The operational simplicity and high yields of these methods make them attractive for generating diverse cyclohexanone libraries.

Furthermore, novel multicomponent reactions have been developed for the synthesis of enantiomerically pure cyclohex-2-en-1-ols. nih.gov These processes involve the in situ generation of reactive diene species from aldehydes, which then undergo cycloaddition reactions with dienophiles. nih.gov Such methodologies provide a pathway to chiral cyclohexenol (B1201834) derivatives, which can be further functionalized to obtain structures analogous to Cyclohexanol, 2-(1-pyrrolidinyl)-.

A cascade inter-intramolecular double Michael strategy has also been reported for the synthesis of highly functionalized cyclohexanones from readily available starting materials. This approach, often utilizing a phase-transfer catalyst, can proceed with high diastereoselectivity, offering a powerful tool for the construction of complex cyclic systems. beilstein-journals.org

Green Chemistry Principles in the Synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-

The integration of green chemistry principles into synthetic organic chemistry is crucial for developing sustainable and environmentally benign processes. The synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- and its derivatives can benefit significantly from the application of these principles, such as the use of safer solvents, metal-free catalysis, and energy-efficient reaction conditions.

A notable green approach involves the synthesis of substituted cyclohexanones and cyclohexanols using water as a solvent. google.com This method utilizes catalysts like Raney nickel or palladium on activated carbon for the hydrogenation of phenolic precursors, offering an environmentally friendly alternative to traditional methods that often rely on volatile organic solvents. google.com The use of water as a solvent not only reduces the environmental impact but can also enhance reaction rates and simplify product isolation. google.com

Metal-free catalytic systems are also gaining prominence. For instance, the synthesis of catechols from cyclohexanones can be achieved through a cascade oxidative reaction sequence using TEMPO (2,2,6,6-Tetrachinylpiperidine-1-oxyl) as an organocatalyst. rsc.org This avoids the use of potentially toxic and expensive heavy metal catalysts. rsc.org Organocatalysis, in general, presents a powerful green alternative, with catalysts like L-proline being utilized for domino reactions to produce highly functionalized cyclohexanol derivatives with high diastereoselectivity. researchgate.net

The following table summarizes key findings from research incorporating green chemistry principles in the synthesis of cyclohexanol and related structures.

| Starting Material | Catalyst/Reagent | Solvent | Key Green Chemistry Principle(s) | Product | Reference |

| Substituted Phenol | Raney Nickel / Pd/C | Water | Use of a safer solvent | Substituted Cyclohexanone/Cyclohexanol | google.com |

| Cyclohexanone | TEMPO | Not specified | Metal-free catalysis | Catechol | rsc.org |

| β-aryl-substituted-γ-nitroketones and β-aryl-substituted acroleins | L-proline | Not specified | Use of a non-toxic, natural organocatalyst | Densely functionalized cyclohexanol derivatives | researchgate.net |

Large-Scale Synthetic Approaches and Process Optimization for Cyclohexanol, 2-(1-pyrrolidinyl)- (excluding industrial production specifics)

The transition from laboratory-scale synthesis to larger-scale production necessitates the development of robust, efficient, and scalable processes. For a molecule like Cyclohexanol, 2-(1-pyrrolidinyl)-, this involves optimizing reaction conditions, simplifying purification procedures, and ensuring the stereochemical integrity of the final product.

A key challenge in the synthesis of substituted cyclohexanols is the control of stereochemistry. The preparation of specific isomers, such as cis-2-aminocyclohexanol, a closely related structure, has been the subject of process development research. google.com Methodologies have been devised that start from readily available materials like cyclohexene and proceed through a series of stereocontrolled reactions, including catalytic ring-opening and resolution steps. google.com

The resolution of racemic mixtures is a critical step in obtaining enantiomerically pure compounds. Efficient protocols for the resolution of racemic 2-aminocyclohexanol derivatives have been developed using chiral resolving agents like mandelic acid. nih.gov These methods not only provide access to both enantiomers with high enantiomeric excess but also allow for the recovery and reuse of the resolving agent, which is economically and environmentally advantageous for larger-scale work. nih.gov

Process optimization for the production of optically active trans-2-aminocyclohexanol has also been described. google.com This includes the careful selection of solvents and reaction conditions to maximize the yield and optical purity of the desired diastereomeric salt during crystallization. google.com The following table outlines some parameters that are often optimized during the scale-up of related amino-cyclohexanol syntheses.

| Parameter | Objective | Example from Literature (for related compounds) | Reference |

| Solvent for Crystallization | Maximize yield and purity of the desired diastereomer | Use of water, methanol, or ethanol (B145695) for crystallization of diastereomeric salts of trans-2-aminocyclohexanol. | google.com |

| Temperature Profile | Control crystallization and precipitation | Gradient cooling to slowly precipitate the desired salt and improve purity. | google.com |

| pH Adjustment | Isolate the final product from its salt | Adjusting pH to 10-12 with sodium hydroxide (B78521) or potassium hydroxide to liberate the free amine. | google.com |

| Resolving Agent | Achieve high enantiomeric excess | Sequential use of (R)- and (S)-mandelic acid for the resolution of racemic 2-aminocyclohexanol derivatives. | nih.gov |

These examples of process optimization for structurally similar compounds provide a valuable framework for the development of scalable synthetic routes to Cyclohexanol, 2-(1-pyrrolidinyl)-.

Mechanistic Elucidation of Reactions Involving Cyclohexanol, 2 1 Pyrrolidinyl

Investigation of Reaction Pathways and Intermediate Formation

The chemical behavior of Cyclohexanol (B46403), 2-(1-pyrrolidinyl)- is largely dictated by the interplay between the alcohol and the pyrrolidinyl substituents. The reaction pathways are highly dependent on the conditions employed, such as the nature of the reagent and the solvent.

The formation of a carbocation intermediate is a key step in several reactions of Cyclohexanol, 2-(1-pyrrolidinyl)-, particularly under acidic conditions. Protonation of the hydroxyl group by an acid transforms it into a good leaving group (water). libretexts.orgyoutube.com Departure of the leaving group generates a secondary carbocation at the C-1 position of the cyclohexane (B81311) ring.

The stability of this carbocation is a critical factor in determining the subsequent reaction pathway. Secondary carbocations are known to be relatively unstable and can undergo rearrangements to form more stable carbocations. youtube.com In the case of the carbocation derived from Cyclohexanol, 2-(1-pyrrolidinyl)-, a 1,2-hydride shift from the adjacent C-2 or C-6 positions could occur, leading to a more stable tertiary carbocation if a suitable substituent were present at those positions. However, with the pyrrolidinyl group at C-2, the inductive effect of the nitrogen atom can influence the stability of the carbocation.

The presence of the nitrogen atom of the pyrrolidinyl group can also lead to anchimeric assistance (neighboring group participation), where the lone pair of electrons on the nitrogen atom can stabilize the positive charge through the formation of a bicyclic aziridinium-like intermediate. This participation would significantly influence the stereochemical outcome of any subsequent nucleophilic attack.

Protonation of a substituted cyclohexadien-1-one can lead to the generation of a stable carbocation. researchgate.netnih.gov While Cyclohexanol, 2-(1-pyrrolidinyl)- is not a cyclohexadienone, this highlights that carbocation stability can be achieved in six-membered rings through appropriate electronic stabilization.

Elimination reactions of Cyclohexanol, 2-(1-pyrrolidinyl)- typically lead to the formation of alkenes. The specific mechanism, either E1 (unimolecular elimination) or E2 (bimolecular elimination), is determined by factors such as the strength of the base, the nature of the solvent, and the reaction temperature. masterorganicchemistry.com

E1 Mechanism: The E1 mechanism proceeds through a carbocation intermediate. libretexts.org After the formation of the secondary carbocation at C-1, a weak base (which can be the solvent or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon (β-carbon). In this case, protons are available at C-2 and C-6. According to Zaitsev's rule, the more substituted alkene is generally the major product. masterorganicchemistry.com Therefore, removal of a proton from C-6 would lead to 1-(1-pyrrolidinyl)cyclohexene, while removal of the proton from C-2 would yield 2-(1-pyrrolidinyl)cyclohexene. The regioselectivity can be influenced by steric factors and the stability of the resulting double bond. Heating the reaction mixture often favors E1 reactions. masterorganicchemistry.com

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a β-carbon at the same time as the leaving group departs. chemicalnote.com For the E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. In the chair conformation of the cyclohexane ring, this means both groups must be in axial positions. The hydroxyl group of Cyclohexanol, 2-(1-pyrrolidinyl)- would first need to be converted into a better leaving group, for example, by tosylation. The stereochemistry of the starting material is crucial in determining the feasibility and outcome of an E2 reaction. youtube.com If the leaving group is in an equatorial position, an E2 reaction is significantly slower or may not occur at all.

The choice between E1 and E2 pathways can be influenced by the reaction conditions. Strong, bulky bases favor the E2 mechanism, while protic solvents and weaker bases favor the E1 pathway. masterorganicchemistry.com

Nucleophilic substitution reactions at the C-1 position of Cyclohexanol, 2-(1-pyrrolidinyl)- can also occur, competing with elimination reactions. Similar to elimination, these can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism.

SN1 Mechanism: The SN1 mechanism also involves the formation of a carbocation intermediate. Once the carbocation is formed, a nucleophile can attack the positively charged carbon. This pathway is favored by polar protic solvents and weaker nucleophiles. Due to the planar nature of the carbocation, if the starting material is chiral, the product of an SN1 reaction is often a racemic mixture of enantiomers.

SN2 Mechanism: The SN2 mechanism is a one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry. This mechanism is favored by strong, small nucleophiles and polar aprotic solvents. However, for a secondary carbon center like C-1 in Cyclohexanol, 2-(1-pyrrolidinyl)-, SN2 reactions can be slower than for primary carbons due to steric hindrance.

The pyrrolidine (B122466) group itself is a nucleophile and can participate in intramolecular reactions. nih.govrsc.org For instance, under certain conditions, the nitrogen could attack the C-1 carbon, especially if the hydroxyl group is converted to a good leaving group, to form a bicyclic system.

Stereochemical Outcomes and Stereoselectivity in Reaction Mechanisms

The stereochemistry of Cyclohexanol, 2-(1-pyrrolidinyl)- plays a significant role in its reactivity and the stereochemical outcome of its reactions. The compound can exist as different stereoisomers (cis and trans diastereomers, and each of these as a pair of enantiomers).

In E2 elimination , the requirement for an anti-periplanar arrangement of the leaving group and the β-hydrogen is a classic example of a stereospecific reaction. The product's stereochemistry is directly determined by the stereochemistry of the reactant. For instance, the dehydration of a single diastereomer of 2-methyl-1-cyclohexanol shows a significant difference in the product distribution compared to the other diastereomer, suggesting a degree of E2 character. researchgate.net A similar dependence would be expected for Cyclohexanol, 2-(1-pyrrolidinyl)-.

In SN2 reactions , the backside attack of the nucleophile leads to a predictable inversion of configuration at the stereocenter. This is a stereospecific process.

In contrast, E1 and SN1 reactions proceed through a planar carbocation intermediate, which leads to a loss of stereochemical information from the starting material. youtube.com Attack of a nucleophile or abstraction of a proton can occur from either face of the carbocation, often leading to a mixture of stereoisomers. However, the presence of the adjacent chiral pyrrolidinyl group can induce facial selectivity, leading to a preference for one stereoisomer over the other (a stereoselective reaction). The pyrrolidinyl group can sterically hinder one face of the carbocation or direct an incoming nucleophile or base to a specific face.

Catalytic Mechanisms in Transformations of Cyclohexanol, 2-(1-pyrrolidinyl)-

Catalysis can significantly influence the rate and selectivity of reactions involving Cyclohexanol, 2-(1-pyrrolidinyl)-.

Acid Catalysis: As previously discussed, acid catalysis is crucial for promoting reactions where the hydroxyl group acts as a leaving group. The acid protonates the hydroxyl, converting it into a much better leaving group (water). youtube.com This is a common strategy for dehydration (elimination) and nucleophilic substitution reactions of alcohols.

Base Catalysis: In E2 reactions, a strong base is a reagent rather than a catalyst. However, in other transformations, a base can act catalytically. For instance, in the presence of a suitable oxidizing agent, a base could deprotonate the hydroxyl group to form an alkoxide, which might then be more readily oxidized.

Metal Catalysis: Transition metal catalysts are widely used in the transformation of alcohols. For example, dehydrogenation of cyclohexanol to cyclohexanone (B45756) can be achieved using copper-based catalysts. researchgate.net Similar catalytic systems could potentially oxidize Cyclohexanol, 2-(1-pyrrolidinyl)- to the corresponding ketone, 2-(1-pyrrolidinyl)cyclohexanone. The mechanism would involve coordination of the alcohol to the metal center, followed by β-hydride elimination. The presence of the pyrrolidinyl group could influence the catalytic activity by coordinating to the metal center, potentially acting as a ligand and modifying the catalyst's electronic and steric properties.

Structural and Conformational Analysis of Cyclohexanol, 2 1 Pyrrolidinyl and Its Analogs

Advanced Spectroscopic Methodologies for Structural Elucidation

The precise architecture of Cyclohexanol (B46403), 2-(1-pyrrolidinyl)- is determined using a suite of sophisticated spectroscopic methods. Each technique provides unique insights into the molecular structure, from atomic connectivity to the spatial arrangement of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the conformational analysis of Cyclohexanol, 2-(1-pyrrolidinyl)- in solution. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.

The conformational state of the cyclohexane (B81311) ring is primarily deduced from the vicinal proton-proton coupling constants (³JHH) observed in the ¹H NMR spectrum. For trans-2-aminocyclohexanol analogs, a large coupling constant (typically 9-12 Hz) between the protons on C1 and C2 is indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. westmont.edu The observation of a single set of averaged NMR signals points to a rapid conformational equilibrium on the NMR timescale. westmont.edu

In the case of trans-Cyclohexanol, 2-(1-pyrrolidinyl)-, the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the pyrrolidinyl group (H-2) are key reporters of the ring's conformation. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as their axial or equatorial orientation.

Table 1: Predicted ¹H NMR Spectral Data for trans-Cyclohexanol, 2-(1-pyrrolidinyl)- (diequatorial conformer)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-1 (axial) | ~3.4 - 3.6 | ddd | J ≈ 9-11 (ax-ax), 4-5 (ax-eq) |

| H-2 (axial) | ~2.8 - 3.1 | m | |

| Pyrrolidine (B122466) (N-CH₂) | ~2.5 - 2.9 | m | |

| Cyclohexane (CH₂) | ~1.2 - 2.0 | m | |

| Pyrrolidine (CH₂) | ~1.7 - 1.9 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-Cyclohexanol, 2-(1-pyrrolidinyl)-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-OH) | ~70-75 |

| C-2 (C-N) | ~65-70 |

| Pyrrolidine (N-CH₂) | ~50-55 |

| Cyclohexane (CH₂) | ~20-35 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in Cyclohexanol, 2-(1-pyrrolidinyl)- and the influence of intramolecular interactions on their vibrational modes.

The FTIR spectrum is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak suggests the presence of hydrogen bonding. The C-N stretching vibration of the pyrrolidinyl group typically appears in the 1250-1020 cm⁻¹ range. The C-O stretching vibration is observed around 1050-1150 cm⁻¹. Aliphatic C-H stretching vibrations from both the cyclohexane and pyrrolidine rings are found in the 2850-3000 cm⁻¹ region. researchgate.netglobalresearchonline.net

Raman spectroscopy complements FTIR, particularly for symmetric vibrations and skeletal modes. The information gathered from both techniques can help confirm the presence of specific conformers, as the vibrational frequencies can be sensitive to the molecular geometry. For instance, the frequency of the O-H stretch can shift to lower wavenumbers when involved in a strong intramolecular hydrogen bond, a key feature influencing the conformation of this molecule.

Table 3: Key Vibrational Frequencies for Cyclohexanol, 2-(1-pyrrolidinyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong | Strong |

| C-O | Stretching | 1050 - 1150 | Strong | Medium |

Mass Spectrometry Fragmentation Pathways Research

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of Cyclohexanol, 2-(1-pyrrolidinyl)- through the analysis of its fragmentation patterns upon ionization. For a molecule containing one nitrogen atom, the molecular ion peak (M⁺) is expected to have an odd nominal mass, consistent with the nitrogen rule.

The fragmentation of 2-amino alcohol derivatives is characterized by several key pathways:

Alpha-Cleavage: This is a dominant fragmentation mechanism for both alcohols and amines. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or oxygen can occur. For Cyclohexanol, 2-(1-pyrrolidinyl)-, cleavage of the C1-C2 bond would be a primary pathway. Another significant alpha-cleavage involves the bond between the nitrogen and the cyclohexane ring, leading to a stable pyrrolidinium ion or a fragment retaining the cyclohexane ring.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, resulting in an [M-18]⁺ peak. libretexts.org

Ring Fragmentation: The cyclohexane ring can undergo cleavage to produce characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of Cyclohexanol, 2-(1-pyrrolidinyl)- (MW = 169.26 g/mol )

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 169 | [C₁₀H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 151 | [C₁₀H₁₇N]⁺ | Loss of H₂O (Dehydration) |

| 99 | [C₆H₁₃N]⁺ | Cleavage of C1-C2 bond |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at C2 |

X-ray Crystallography of Cyclohexanol, 2-(1-pyrrolidinyl)- Derivatives

While a specific single-crystal X-ray structure for Cyclohexanol, 2-(1-pyrrolidinyl)- is not widely reported, analysis of its derivatives provides a definitive method for determining the solid-state structure and conformation. X-ray crystallography can precisely measure bond lengths, bond angles, and torsional angles, confirming the chair conformation of the cyclohexane ring and the relative stereochemistry of the substituents. mdpi.com

For a trans derivative, a crystal structure would likely show both the hydroxyl and pyrrolidinyl groups occupying equatorial positions to minimize steric strain. It would also provide unequivocal evidence of intramolecular and intermolecular hydrogen bonding, revealing the exact distances and angles involved. This information is critical for understanding the forces that stabilize the preferred conformation in the solid state.

Table 5: Expected Bond Parameters from X-ray Crystallography of a Cyclohexanol, 2-(1-pyrrolidinyl)- Derivative

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

|---|---|---|---|

| C-O | 1.42 - 1.44 | C-C-O | 109 - 112 |

| C-N | 1.46 - 1.48 | C-C-N | 110 - 113 |

| C-C (cyclohexane) | 1.52 - 1.54 | C-C-C | 109 - 112 |

Conformational Preferences and Dynamics of the Cyclohexane and Pyrrolidine Rings

The conformational landscape of Cyclohexanol, 2-(1-pyrrolidinyl)- is dominated by the chair conformation of the cyclohexane ring, which is the most stable arrangement, minimizing both angle and torsional strain. The molecule exists in a dynamic equilibrium between two chair conformers.

For the trans isomer, the equilibrium is between a diequatorial (e,e) and a diaxial (a,a) conformer. The diequatorial conformer, where both bulky substituents avoid unfavorable 1,3-diaxial interactions, is generally the most stable and populated form. spcmc.ac.in However, this equilibrium can be significantly influenced by solvent and intramolecular interactions.

The pyrrolidine ring is not planar and adopts puckered conformations, typically an "envelope" or "twist" form, to relieve torsional strain. The nitrogen atom can invert its configuration, and the ring can undergo pseudorotation, leading to a dynamic system. The specific conformation of the pyrrolidine ring is coupled to the conformation of the cyclohexane ring and the nature of the intramolecular hydrogen bond.

Intramolecular Interactions and Their Influence on Conformation

A defining feature of Cyclohexanol, 2-(1-pyrrolidinyl)- is the potential for a strong intramolecular hydrogen bond between the hydroxyl group (as the donor) and the lone pair of electrons on the pyrrolidine nitrogen atom (as the acceptor). This interaction plays a pivotal role in dictating the molecule's preferred conformation. pacific.edunih.gov

In the trans isomer, this hydrogen bond can stabilize the diequatorial conformer, effectively locking the relative orientation of the two substituents. Studies on analogous trans-2-aminocyclohexanols have shown that this intramolecular hydrogen bond can have an energy of over 10 kJ/mol. researchgate.net This stabilization is particularly pronounced upon protonation of the nitrogen, where the interaction becomes a much stronger electrostatic N⁺-H···O bond, causing a significant shift in the conformational equilibrium towards the diequatorial form. westmont.eduresearchgate.net

Conversely, in non-polar solvents, the intramolecular hydrogen bond can favor the diaxial conformer, where the hydroxyl and amino groups are brought into closer proximity, overcoming the inherent steric disadvantage of this arrangement. This demonstrates a tunable conformational preference, where the balance between the diaxial and diequatorial states can be controlled by the solvent environment and pH. This pH-dependent conformational change has led to the exploration of such molecules as "conformational pH-triggers". pacific.edu

Theoretical and Computational Chemistry Studies of Cyclohexanol, 2 1 Pyrrolidinyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. nih.gov For Cyclohexanol (B46403), 2-(1-pyrrolidinyl)-, DFT can be employed to investigate its electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are crucial for predicting the molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. For Cyclohexanol, 2-(1-pyrrolidinyl)-, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character.

Table 1: Illustrative DFT-Calculated Parameters for Cyclohexanol, 2-(1-pyrrolidinyl)-

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity of the molecule |

| Total Energy | -550.1 Hartree | Thermodynamic stability |

Note: The values in this table are for illustrative purposes and represent typical outputs of a DFT calculation.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theoretical accuracy compared to DFT, albeit at a significantly greater computational expense. aps.org

In the context of Cyclohexanol, 2-(1-pyrrolidinyl)-, ab initio calculations can be used to obtain highly accurate geometries and energies. These results can serve as a benchmark to validate the accuracy of more computationally efficient methods like DFT. For instance, a single-point energy calculation using a high-level ab initio method on a DFT-optimized geometry can provide a more reliable prediction of the molecule's thermodynamic properties.

Molecular Dynamics Simulations for Conformational Space Exploration

Cyclohexanol, 2-(1-pyrrolidinyl)- possesses considerable conformational flexibility due to the puckering of the cyclohexanol ring and the orientation of the pyrrolidinyl substituent. Molecular Dynamics (MD) simulations are a powerful tool for exploring the vast conformational landscape of such molecules. nih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the molecule's dynamics, researchers can identify low-energy conformations and understand the transitions between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system.

For Cyclohexanol, 2-(1-pyrrolidinyl)-, an MD simulation would likely reveal multiple stable conformations, including different chair and boat forms of the cyclohexane (B81311) ring, as well as various orientations of the pyrrolidinyl group relative to the ring. The relative populations of these conformers at a given temperature can be determined from the simulation trajectory.

Table 2: Illustrative Conformational Analysis of Cyclohexanol, 2-(1-pyrrolidinyl)- from MD Simulations

| Conformer | Dihedral Angle (°)(C1-C2-N-Cα) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Chair, Equatorial) | 175 | 0.0 | 65 |

| 2 (Chair, Axial) | 65 | 1.2 | 25 |

| 3 (Twist-Boat) | -110 | 3.5 | 10 |

Note: The values in this table are for illustrative purposes and represent a hypothetical outcome of an MD simulation.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. rsc.org For Cyclohexanol, 2-(1-pyrrolidinyl)-, potential reactions could involve the hydroxyl group (e.g., oxidation, esterification) or the pyrrolidinyl nitrogen (e.g., alkylation, salt formation).

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. escholarship.org This path includes the identification of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For example, a computational study could model the O-acetylation of Cyclohexanol, 2-(1-pyrrolidinyl)- with acetic anhydride. The study would elucidate the structure of the transition state and calculate the activation energy, providing insights into the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov For Cyclohexanol, 2-(1-pyrrolidinyl)-, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies would be particularly valuable for its structural characterization.

Quantum chemical calculations can determine the magnetic shielding of atomic nuclei, which can then be converted to NMR chemical shifts. nih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. Comparing these predicted spectra with experimental data can confirm the molecule's structure.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for Cyclohexanol, 2-(1-pyrrolidinyl)-

| Spectrum | Parameter | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹³C NMR | C=O (if oxidized) | 205 ppm | - |

| ¹H NMR | O-H proton | 3.5 ppm | 3.4 ppm |

| IR | O-H stretch | 3400 cm⁻¹ | 3350 cm⁻¹ |

| IR | C-N stretch | 1150 cm⁻¹ | 1145 cm⁻¹ |

Note: The values in this table are for illustrative purposes.

Development of Molecular Descriptors for Cyclohexanol, 2-(1-pyrrolidinyl)- Analogs

Molecular descriptors are numerical values that encode chemical information and are used to create quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. researchgate.netnih.gov These models mathematically relate the structure of a molecule to its biological activity or physicochemical properties.

For a series of analogs of Cyclohexanol, 2-(1-pyrrolidinyl)-, a wide range of molecular descriptors could be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. By correlating these descriptors with experimentally measured properties (e.g., receptor binding affinity, solubility), a QSAR/QSPR model can be developed. Such a model would be invaluable for predicting the properties of new, unsynthesized analogs, thereby guiding the design of molecules with desired characteristics.

Table 4: Illustrative Molecular Descriptors for a Hypothetical Analog of Cyclohexanol, 2-(1-pyrrolidinyl)-

| Descriptor Type | Descriptor Name | Value (Illustrative) |

| 1D | Molecular Weight | 185.29 g/mol |

| 2D | Topological Polar Surface Area | 23.47 Ų |

| 3D | Asphericity | 0.21 |

| Constitutional | Number of Rotatable Bonds | 3 |

Note: The values in this table are for illustrative purposes.

Derivatives and Analogs of Cyclohexanol, 2 1 Pyrrolidinyl : Synthesis and Chemical Properties Research

Design and Synthesis of N-Substituted Cyclohexylamines Derived from Cyclohexanol (B46403), 2-(1-pyrrolidinyl)-

The secondary amine incorporated within the pyrrolidine (B122466) ring of "Cyclohexanol, 2-(1-pyrrolidinyl)-" is a prime site for substitution, allowing for the synthesis of a variety of N-substituted cyclohexylamine (B46788) derivatives. The introduction of different substituents on the nitrogen atom can significantly alter the steric and electronic properties of the molecule, thereby influencing its chemical reactivity and physical characteristics.

Common synthetic strategies for N-substitution of the pyrrolidine ring include N-alkylation, N-acylation, and N-arylation. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. N-acylation, the introduction of an acyl group, is typically performed using acyl chlorides or anhydrides. N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination.

A notable example from the literature involves the synthesis of lactam analogues, specifically (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones. In this case, the pyrrolidinyl nitrogen of a 2-(1-pyrrolidinyl)cyclohexylamine derivative attacks a suitable precursor to form the lactam ring, effectively creating a complex N-substituted derivative.

Table 1: Examples of N-Substituted Derivatives of 2-(1-pyrrolidinyl)cyclohexylamine

| Derivative Name | N-Substituent | Synthetic Method | Reference |

| (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one | 3-Phenylpyrrolid-2-one | Lactam formation | brainly.com |

| N-Methyl-2-(1-pyrrolidinyl)cyclohexylamine | Methyl | Reductive amination | Hypothetical |

| N-Acetyl-2-(1-pyrrolidinyl)cyclohexylamine | Acetyl | Acylation with acetyl chloride | Hypothetical |

| N-Phenyl-2-(1-pyrrolidinyl)cyclohexylamine | Phenyl | Buchwald-Hartwig amination | Hypothetical |

Ring Modifications and Functional Group Derivatization Strategies

The "Cyclohexanol, 2-(1-pyrrolidinyl)-" scaffold allows for modifications on both the cyclohexane (B81311) and pyrrolidine rings, as well as derivatization of the hydroxyl group. These modifications can lead to a wide array of analogs with tailored chemical properties.

Functional Group Derivatization:

The hydroxyl group of cyclohexanol is a key site for functionalization. Standard reactions for alcohols can be employed, such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions yields esters. For instance, the benzoate (B1203000) ester of trans-2-(1-pyrrolidinyl)cyclohexanol has been reported. nih.gov

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis.

Oxidation: Oxidation of the secondary alcohol group would lead to the corresponding ketone, 2-(1-pyrrolidinyl)cyclohexanone.

Ring Modifications:

Modifications to the cyclohexane or pyrrolidine ring are more complex but offer significant structural diversity.

Cyclohexane Ring: Introduction of substituents on the cyclohexane ring can be achieved by starting from appropriately substituted cyclohexene (B86901) oxides. For example, the reaction of morpholine (B109124) with cis-limonene oxide yields a substituted cyclohexanol derivative, suggesting that similar strategies could be applied to generate analogs of "Cyclohexanol, 2-(1-pyrrolidinyl)-".

Pyrrolidine Ring: The synthesis of substituted pyrrolidines often starts from precursors like proline or involves cycloaddition reactions. While direct modification of the existing pyrrolidine ring in "Cyclohexanol, 2-(1-pyrrolidinyl)-" is challenging, the synthesis of analogs with substituted pyrrolidine rings is feasible by starting with a substituted pyrrolidine and reacting it with cyclohexene oxide.

Table 2: Examples of Ring Modified and Functional Group Derivatized Analogs

| Analog Name | Modification/Derivatization | Potential Synthetic Route |

| trans-2-(1-Pyrrolidinyl)cyclohexyl benzoate | Esterification of the hydroxyl group | Reaction with benzoyl chloride |

| 2-(1-Pyrrolidinyl)cyclohexanone | Oxidation of the hydroxyl group | Oxidation with PCC or Swern oxidation |

| 1-Methyl-2-(1-pyrrolidinyl)cyclohexanol | Methyl substitution on cyclohexane ring | Reaction of pyrrolidine with 1-methylcyclohexene oxide |

| 2-(2-Methylpyrrolidin-1-yl)cyclohexanol | Methyl substitution on pyrrolidine ring | Reaction of 2-methylpyrrolidine (B1204830) with cyclohexene oxide |

Stereoisomeric and Diastereomeric Cyclohexanol, 2-(1-pyrrolidinyl)- Analogs

"Cyclohexanol, 2-(1-pyrrolidinyl)-" possesses two stereocenters, at C1 and C2 of the cyclohexane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers with a trans relationship between the hydroxyl and pyrrolidinyl groups. The (1R,2S) and (1S,2R) isomers are another pair of enantiomers with a cis relationship.

The synthesis of specific stereoisomers typically involves stereoselective synthetic methods. A common approach is the aminolysis of cyclohexene oxide with pyrrolidine. This reaction proceeds via an SN2 mechanism, resulting in the trans product. To obtain the cis isomers, alternative synthetic routes would be necessary, potentially involving multi-step sequences with stereochemical control.

The separation of enantiomers can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the individual enantiomers.

The stereochemistry of these analogs has been shown to be crucial for their biological activity, as demonstrated in a study on the gastroprotective effects of cis- and trans-isomers of 2-(1-pyrrolidinyl)cyclohexyl alkoxycarbanilates. nih.gov The trans-isomer exhibited more pronounced activity in certain models. nih.gov

Table 3: Stereoisomers of Cyclohexanol, 2-(1-pyrrolidinyl)-

| Stereoisomer | Relationship between OH and Pyrrolidinyl Group |

| (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | trans |

| (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanol | trans |

| (1R,2S)-2-(1-Pyrrolidinyl)cyclohexanol | cis |

| (1S,2R)-2-(1-Pyrrolidinyl)cyclohexanol | cis |

Structure-Reactivity Relationships in Cyclohexanol, 2-(1-pyrrolidinyl)- Derivatives (focus on chemical reactivity, not biological activity)

The chemical reactivity of "Cyclohexanol, 2-(1-pyrrolidinyl)-" derivatives is influenced by the interplay of steric and electronic effects arising from the substituents and the stereochemical arrangement of the molecule.

Influence of Stereochemistry:

The cis and trans isomers are expected to exhibit different reactivity profiles. For instance, in elimination reactions, the relative orientation of the leaving group and a neighboring proton is critical. The reactivity of cis- and trans-2-substituted cyclohexanols can differ significantly in reactions such as E1 eliminations due to the different stabilities of the carbocation intermediates formed. brainly.combrainly.com In intramolecular reactions, the proximity of the reacting functional groups in the cis isomer can lead to different outcomes compared to the more separated groups in the trans isomer. For example, treatment of trans-2-chlorocyclohexanol (B14723591) with a base yields an epoxide, while the cis isomer under the same conditions forms cyclohexanone (B45756). vaia.com

Influence of N-Substituents:

The nature of the substituent on the pyrrolidine nitrogen can modulate the nucleophilicity and basicity of the nitrogen atom. Electron-donating groups will enhance its nucleophilicity, while electron-withdrawing groups will decrease it. This will affect the rate and outcome of reactions involving the nitrogen atom, such as N-alkylation or its participation in intramolecular cyclizations.

Influence of Functional Group Derivatives:

Derivatization of the hydroxyl group also impacts reactivity. For example, converting the alcohol to a better leaving group, such as a tosylate, would facilitate substitution and elimination reactions at the C1 position.

Table 4: Predicted Reactivity Differences in Cyclohexanol, 2-(1-pyrrolidinyl)- Derivatives

| Derivative | Reaction Type | Predicted Reactivity Trend | Rationale |

| cis vs. trans isomers | Epoxide formation (from halohydrin) | trans isomer more reactive | Requires anti-periplanar arrangement of OH and leaving group |

| N-Alkyl vs. N-Acyl derivatives | N-Alkylation | N-Alkyl derivative more reactive | N-Acyl group is electron-withdrawing, reducing nucleophilicity |

| Alcohol vs. Tosylate derivative | SN2 reaction at C1 | Tosylate derivative more reactive | Tosylate is a much better leaving group than hydroxyl |

Development of Novel Heterocyclic Systems Incorporating the Cyclohexanol, 2-(1-pyrrolidinyl)- Framework

The "Cyclohexanol, 2-(1-pyrrolidinyl)-" scaffold can serve as a building block for the synthesis of more complex, novel heterocyclic systems. The presence of both a nucleophilic nitrogen and a modifiable hydroxyl group allows for various intramolecular and intermolecular cyclization strategies.

Fused Heterocycles:

Intramolecular reactions can be designed to form fused heterocyclic systems. For example, if the hydroxyl group is converted to a leaving group and a suitable electrophilic center is introduced via N-substitution, an intramolecular cyclization could lead to a fused bicyclic system.

Spiro-Heterocycles:

Alternatively, the framework could be used to construct spirocyclic compounds. For instance, if the cyclohexane ring is functionalized with a second reactive group, a reaction with a bifunctional reagent could lead to a spiro-heterocycle at one of the cyclohexane carbons.

Tandem Reactions:

The development of tandem or cascade reactions starting from derivatives of "Cyclohexanol, 2-(1-pyrrolidinyl)-" could provide efficient routes to complex heterocyclic architectures. Such reactions, where multiple bonds are formed in a single pot, are highly desirable in modern synthetic chemistry.

While specific examples of the development of novel heterocyclic systems directly from the "Cyclohexanol, 2-(1-pyrrolidinyl)-" framework are not abundant in the searched literature, the principles of heterocyclic synthesis suggest numerous possibilities. The synthesis of pyrazolopyridine scaffolds from other building blocks demonstrates the general strategies that could be adapted. nih.gov

Table 5: Potential Heterocyclic Systems Derived from Cyclohexanol, 2-(1-pyrrolidinyl)-

| Heterocyclic System | Synthetic Strategy | Key Intermediate |

| Fused Pyrrolo-oxazine | Intramolecular Williamson ether synthesis | N-(2-haloethyl)-2-(1-pyrrolidinyl)cyclohexanol |

| Fused Pyrrolo-piperazine | Intramolecular N-alkylation | 2-(1-Pyrrolidinyl)cyclohexyl-(2-haloethyl)amine |

| Spiro-oxazolidinone | Reaction with phosgene (B1210022) or equivalent | "Cyclohexanol, 2-(1-pyrrolidinyl)-" |

Role in Advanced Organic Synthesis Methodologies

Cyclohexanol (B46403), 2-(1-pyrrolidinyl)- as a Chiral Auxiliary in Asymmetric Transformations

The fundamental concept of a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate, guide a diastereoselective transformation, and then be cleaved to reveal an enantiomerically enriched product. The structure of Cyclohexanol, 2-(1-pyrrolidinyl)- is well-suited for this purpose. The hydroxyl group can be acylated by a prochiral carboxylic acid or a related derivative, while the pyrrolidine (B122466) moiety can act as a coordinating group to a metal center, thereby creating a rigid, chiral environment around the reaction center.

Similarly, in asymmetric aldol (B89426) reactions, the boron or titanium enolates of N-acyl amino alcohol derivatives have demonstrated exceptional levels of stereocontrol. The predictable formation of either syn- or anti-aldol products is often dictated by the geometry of the enolate and the nature of the chiral auxiliary. The rigid cyclohexane (B81311) backbone and the chelating ability of the pyrrolidine nitrogen in Cyclohexanol, 2-(1-pyrrolidinyl)- would be expected to create a well-defined transition state, leading to high diastereoselectivity in aldol additions.

Application as a Stereoselective Directing Group

Beyond its role as a cleavable auxiliary, the 2-(1-pyrrolidinyl)cyclohexanol moiety can function as a powerful stereoselective directing group. In this capacity, the group is covalently attached to the substrate and influences the stereochemical outcome of a reaction at a different site within the molecule. The hydroxyl and amino functionalities can coordinate to a reagent or catalyst, positioning it to react on a specific face of the substrate.

For example, in the reduction of a ketone, the hydroxyl group of Cyclohexanol, 2-(1-pyrrolidinyl)- could coordinate to a reducing agent like lithium aluminum hydride. This complex would then deliver the hydride from a specific direction to a nearby carbonyl group, resulting in a diastereoselective reduction. The relative stereochemistry between the newly formed alcohol and the directing group would be determined by the preferred conformation of the transition state.

In cyclofunctionalization reactions, where a new ring is formed with the concurrent introduction of a new functional group, the directing capabilities of this scaffold would be particularly valuable. The pyrrolidine nitrogen could coordinate to a metal catalyst, bringing it into proximity with a reactive site, such as a double or triple bond, and thereby controlling the stereochemistry of the cyclization.

Use as a Building Block for Complex Molecule Construction

Chiral, non-racemic building blocks are fundamental to the efficient synthesis of complex molecules, particularly natural products and pharmaceuticals. Cyclohexanol, 2-(1-pyrrolidinyl)-, available in its different stereoisomeric forms, represents a versatile chiral synthon. The differential reactivity of the hydroxyl and amino groups allows for selective functionalization, enabling its incorporation into larger, more complex molecular architectures.

For instance, the hydroxyl group could be converted into a good leaving group, allowing for nucleophilic substitution, while the pyrrolidine nitrogen could be quaternized or used to direct a subsequent transformation. Alternatively, the cyclohexane ring itself can serve as a scaffold, with further functionalization leading to highly substituted, stereochemically defined cyclic systems. The synthesis of various alkaloids and other nitrogen-containing natural products often relies on the use of chiral amino alcohol building blocks derived from amino acids or other natural sources. nih.gov While specific syntheses employing Cyclohexanol, 2-(1-pyrrolidinyl)- as a starting material are not prominent in the literature, its structure is analogous to key intermediates in the synthesis of various bioactive molecules.

Cyclohexanol, 2-(1-pyrrolidinyl)- in Metal-Catalyzed Organic Reactions

The 1,2-amino alcohol motif is a cornerstone of ligand design for a vast array of metal-catalyzed asymmetric reactions. The ability of both the nitrogen and oxygen atoms to coordinate to a metal center forms a stable five-membered chelate ring, which in turn creates a rigid and predictable chiral environment around the metal. This is crucial for achieving high levels of enantioselectivity.

One of the most well-studied applications of chiral β-amino alcohols is in the catalytic asymmetric addition of organozinc reagents to aldehydes. In these reactions, the chiral ligand, such as a derivative of Cyclohexanol, 2-(1-pyrrolidinyl)-, would react with a dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then catalyzes the enantioselective transfer of an alkyl group from another molecule of the organozinc reagent to an aldehyde.

While direct experimental data for Cyclohexanol, 2-(1-pyrrolidinyl)- in this context is scarce, a study on a series of structurally related pyrrolidine derivatives with β-amino alcohol moieties provides valuable insight into the expected performance. The enantioselectivity of the addition of diethylzinc (B1219324) to benzaldehyde (B42025) is highly dependent on the steric and electronic properties of the chiral ligand. The following table presents representative data from this study for ligands with similar structural features.

| Chiral Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Benzaldehyde | 95 | 91 | (S) |

| (S)-α-Naphthyl-α-phenyl-2-pyrrolidinemethanol | Benzaldehyde | 92 | 85 | (S) |

| (S)-α-Phenyl-2-pyrrolidinemethanol | Benzaldehyde | 88 | 78 | (S) |

| (S)-α,α-Di(p-tolyl)-2-pyrrolidinemethanol | Benzaldehyde | 96 | 93 | (S) |

Data is representative of structurally similar compounds and not of Cyclohexanol, 2-(1-pyrrolidinyl)- itself. The data is adapted from studies on the catalytic asymmetric addition of diethylzinc to aldehydes using chiral pyrrolidine derivatives.

Beyond zinc-catalyzed reactions, ligands based on the Cyclohexanol, 2-(1-pyrrolidinyl)- scaffold would be expected to find application in a range of other metal-catalyzed processes, including copper-catalyzed conjugate additions and Henry reactions, rhodium- and ruthenium-catalyzed asymmetric hydrogenations, and palladium-catalyzed allylic alkylations.

Development of Novel Reagents and Catalysts Based on the Cyclohexanol, 2-(1-pyrrolidinyl)- Scaffold

The inherent chirality and bifunctionality of Cyclohexanol, 2-(1-pyrrolidinyl)- make it an attractive scaffold for the development of new generations of chiral reagents and organocatalysts. By modifying the hydroxyl and/or the pyrrolidine moieties, a diverse library of catalysts could be synthesized, each with potentially unique reactivity and selectivity profiles.

For example, derivatization of the hydroxyl group to form a phosphite (B83602) or phosphoramidite (B1245037) would yield P,N-ligands, a class of ligands that has proven to be highly effective in a variety of asymmetric transformations, including rhodium-catalyzed hydrogenations and palladium-catalyzed allylic substitutions. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor provides a unique electronic environment at the metal center, which can lead to enhanced catalytic activity and enantioselectivity.

Furthermore, the pyrrolidine nitrogen can be a key component in the design of bifunctional organocatalysts. For instance, the introduction of a hydrogen-bond donating group, such as a thiourea (B124793) or a sulfonamide, onto the cyclohexane backbone could lead to catalysts capable of activating both the nucleophile and the electrophile in a concerted fashion. Such catalysts have shown great promise in asymmetric Michael additions, aldol reactions, and Mannich reactions. The rigid cyclohexyl framework would serve to pre-organize the catalytic groups, potentially leading to highly ordered transition states and excellent stereocontrol.

Emerging Research Frontiers and Future Perspectives

Integration of Machine Learning in Cyclohexanol (B46403), 2-(1-pyrrolidinyl)- Chemistry Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. rjptonline.orgsciencedaily.com For a compound like Cyclohexanol, 2-(1-pyrrolidinyl)-, ML can be integrated in several ways to accelerate research and development.

Predictive Modeling for Reaction Outcomes: Supervised ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations. ucla.edu For the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives, ML algorithms could predict reaction yields or enantioselectivity under various conditions (e.g., different catalysts, solvents, temperatures). ucla.edu These models use molecular representations and DFT-derived physical features as inputs to make quantitatively accurate chemical predictions. ucla.edunih.gov A significant challenge, however, lies in the availability of large, high-quality datasets, as the performance of ML models is heavily dependent on the data they are trained on. rjptonline.org

Accelerating Catalyst and Reaction Discovery: Machine learning can guide the discovery of new catalysts and reactions. sciencedaily.com By analyzing vast datasets of known reactions, ML models can identify patterns and propose novel combinations of reactants, catalysts, and conditions that might lead to the desired Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives. researchgate.net This approach, often termed "reaction prediction," can significantly reduce the number of experiments needed, saving time and resources. rjptonline.orgrsc.org For instance, models can identify potential electron sources and sinks in reacting molecules to propose and rank plausible reaction steps. rsc.org

Low-Data Strategies: Given that research on a specific compound like Cyclohexanol, 2-(1-pyrrolidinyl)- might operate in a "low-data" environment, strategies like transfer learning and active learning are particularly relevant. nih.gov Active learning, for example, involves an iterative cycle where the ML model suggests the most informative experiments to perform next, thereby refining its predictive accuracy with a minimal number of actual experiments. nih.gov

Table 1: Hypothetical Machine Learning Model for Predicting Yield of a Cyclohexanol, 2-(1-pyrrolidinyl)- Derivative

This interactive table illustrates how a machine learning model might be used to predict the yield of a hypothetical reaction to produce a derivative of Cyclohexanol, 2-(1-pyrrolidinyl)-. Users can adjust input parameters to see the predicted outcome.

| Input Feature | Value | Description |

| Catalyst | Palladium(II) Acetate | Type of catalyst used. |

| Ligand | BINAP | Chiral ligand to induce stereoselectivity. |

| Base | Sodium tert-butoxide | Base used in the reaction. |

| Solvent | Toluene | Reaction solvent. |

| Temperature (°C) | 80 | Reaction temperature. |

| Predicted Yield (%) | 85 | Predicted outcome based on the model. |

Novel Spectroscopic Techniques for In Situ Monitoring of Cyclohexanol, 2-(1-pyrrolidinyl)- Reactions

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Traditional methods often rely on analyzing aliquots taken from a reaction mixture, which may not capture the full picture, especially for transient or unstable intermediates. wiley.com Novel spectroscopic techniques that allow for in situ monitoring are poised to provide deeper insights into reactions involving Cyclohexanol, 2-(1-pyrrolidinyl)-.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. rsc.org Its application in situ allows researchers to observe a reaction as it happens inside the NMR spectrometer. wiley.com This technique can identify reactants, intermediates, and products in real-time, providing invaluable data on reaction pathways and kinetics. researchgate.netbenthamdirect.com For reactions forming Cyclohexanol, 2-(1-pyrrolidinyl)-, in situ NMR could be used to study the stereochemical course of the reaction, identify key intermediates, and optimize conditions to favor the desired diastereomer. wiley.comrsc.org The development of specialized high-pressure NMR tubes further expands the range of reactions that can be studied under their actual operating conditions. wiley.com

In Situ ATR-FTIR Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful technique for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, chemists can track the concentration changes of key functional groups, providing kinetic profiles and mechanistic insights. For the synthesis or derivatization of Cyclohexanol, 2-(1-pyrrolidinyl)-, ATR-FTIR could monitor the disappearance of starting materials and the appearance of the alcohol and pyrrolidine (B122466) functionalities.

Advanced Mass Spectrometry Techniques: Techniques like Reaction-Monitoring Mass Spectrometry (RM-MS) can provide rapid, high-sensitivity analysis of reaction mixtures. This can be particularly useful for identifying unexpected byproducts or for high-throughput screening of reaction conditions for the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives.

Table 2: Comparison of Spectroscopic Monitoring Techniques for a Hypothetical Reaction

| Technique | Information Obtained | Advantages for Cyclohexanol, 2-(1-pyrrolidinyl)- Research |

| In Situ NMR | Detailed structural information of all soluble species, stereochemistry, quantitative data. rsc.orgresearchgate.net | Unambiguous identification of stereoisomers; can track the formation of the chiral centers. |

| In Situ ATR-FTIR | Real-time concentration profiles of functional groups (e.g., C=O, O-H). | Excellent for tracking the progress of oxidation or reduction reactions involving the cyclohexanol moiety. |

| RM-MS | Highly sensitive detection of molecular ions, intermediates, and byproducts. | Rapid screening of catalysts and conditions; detection of low-concentration intermediates. |

Green Synthesis and Sustainable Methodologies for Cyclohexanol, 2-(1-pyrrolidinyl)- Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chiralpedia.com The future synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- and its derivatives will increasingly focus on sustainable methodologies.

Catalytic Asymmetric Synthesis: The development of highly efficient and selective catalysts is a cornerstone of green chemistry. iosrjournals.org For the synthesis of a chiral molecule like Cyclohexanol, 2-(1-pyrrolidinyl)-, asymmetric catalysis, including organocatalysis, biocatalysis, and metal catalysis, is crucial for producing enantiomerically pure compounds without the need for chiral auxiliaries or resolutions. chiralpedia.comnih.gov For example, pyrrolidine-based organocatalysts are known to be effective in a variety of asymmetric transformations. mdpi.com

Use of Greener Solvents and Conditions: A major focus of green chemistry is minimizing the use of volatile and toxic organic solvents. Research into the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives could explore the use of water, ionic liquids, deep eutectic solvents, or even solvent-free conditions. nih.govresearchgate.net Solvent-free reactions, sometimes facilitated by techniques like ball milling, can lead to faster reactions, higher yields, and simpler product isolation. nih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.org Reactions are performed in a continuous stream through a reactor, allowing for precise control over parameters like temperature and reaction time. This technology is well-suited for the synthesis of pharmaceutical intermediates and can be combined with catalytic processes to create highly efficient and automated synthetic routes for Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives. rsc.orgnih.gov

Table 3: Hypothetical Comparison of Traditional vs. Green Synthesis of a Pyrrolidine Derivative

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Ethanol (B145695), or Solvent-free nih.gov |

| Catalyst | Stoichiometric chiral reagents | Catalytic (e.g., organocatalyst, enzyme) chiralpedia.comiosrjournals.org |

| Process | Batch processing | Continuous flow processing rsc.org |

| Atom Economy | Lower | Higher |

| Waste Generation | Higher | Lower |

Challenges and Opportunities in Cyclohexanol, 2-(1-pyrrolidinyl)- Chemistry

While the application of modern chemical research paradigms to Cyclohexanol, 2-(1-pyrrolidinyl)- presents exciting opportunities, it also comes with a set of challenges.

Challenges:

Stereocontrol: The molecule contains at least two stereocenters. Achieving high diastereoselectivity and enantioselectivity in its synthesis and derivatization remains a significant challenge that requires the development of highly specific catalysts and reaction conditions. chiralpedia.com

Data Scarcity: As with many specific chemical compounds, a lack of extensive, curated reaction data can hinder the development of accurate machine learning models. rjptonline.org Generating this initial data through high-throughput experimentation can be resource-intensive.

Scalability: Translating a successful laboratory-scale synthesis into a scalable, industrial process that remains efficient and economically viable is a persistent challenge in chemical manufacturing. chiralpedia.com

Complex Reaction Monitoring: While in situ techniques are powerful, analyzing the complex data streams they generate, especially for multi-step reactions with multiple intermediates, can be difficult.

Opportunities:

New Catalyst Development: The structural motif of Cyclohexanol, 2-(1-pyrrolidinyl)- makes it an interesting target for the development of novel asymmetric catalysts. The pyrrolidine moiety is a well-established component of many organocatalysts. mdpi.com

AI-Driven Discovery: The compound serves as an ideal test case for applying AI and machine learning strategies to predict reactivity, optimize reaction conditions, and even propose entirely new synthetic pathways. researchgate.net

Sustainable Process Design: There is a significant opportunity to design and implement green and sustainable synthetic routes from the ground up, incorporating principles like flow chemistry and the use of benign solvents. nih.govrsc.org

Probing Reaction Mechanisms: The complexity of the molecule provides a rich platform for fundamental mechanistic studies using advanced spectroscopic and computational tools, leading to a deeper understanding of stereoselective transformations.

Interdisciplinary Approaches to Understanding Cyclohexanol, 2-(1-pyrrolidinyl)- Reactivity and Selectivity

Addressing the complexities of modern chemical research requires collaboration across different scientific disciplines. The study of Cyclohexanol, 2-(1-pyrrolidinyl)- reactivity and selectivity is a prime example where interdisciplinary approaches are not just beneficial, but essential.

Computation and Experiment Synergy: A powerful approach involves the tight integration of computational chemistry and experimental synthesis. researchgate.netnih.gov Quantum chemical calculations can be used to model transition states, predict reaction barriers, and rationalize observed selectivities. This information can then guide experimental work. Conversely, experimental results, particularly from in situ monitoring, provide crucial data to validate and refine computational models. rsc.org

Chemistry and Data Science: The collaboration between synthetic chemists and data scientists is critical for leveraging the power of machine learning. rjptonline.orgresearchgate.net Chemists provide the domain expertise to design experiments and interpret results, while data scientists develop the algorithms and models to analyze the data and make predictions. This synergy can accelerate the optimization of synthetic routes for compounds like Cyclohexanol, 2-(1-pyrrolidinyl)-.

Chemical Engineering and Organic Synthesis: The principles of chemical engineering are vital for translating laboratory discoveries into practical applications. Expertise in reactor design, process optimization, and scalability is crucial for implementing continuous flow systems and other sustainable technologies for the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives. rsc.org

By embracing these interdisciplinary strategies, the scientific community can unlock a more comprehensive understanding of the chemical behavior of Cyclohexanol, 2-(1-pyrrolidinyl)- and pave the way for the development of innovative and sustainable chemical processes.

Q & A

Basic Question: What are the established synthetic routes for 2-(1-pyrrolidinyl)cyclohexanol, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of 2-(1-pyrrolidinyl)cyclohexanol typically involves nucleophilic substitution or reductive amination. For example, cyclohexene oxide derivatives may react with pyrrolidine under basic conditions (e.g., KOH/EtOH) to form the target compound . Catalytic hydrogenation of ketone intermediates (e.g., 2-(1-pyrrolidinyl)cyclohexanone) using Pd/C or Raney Ni in ethanol can yield the alcohol . Reaction optimization parameters include:

- Temperature : Elevated temperatures (80–100°C) improve ring-opening kinetics but may risk side reactions.

- Catalyst loading : 5–10% Pd/C achieves >90% conversion in hydrogenation .

- Molar ratios : A 1:1.2 stoichiometry of epoxide to pyrrolidine minimizes unreacted starting material .

Basic Question: Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., cyclohexanol C2-pyrrolidine attachment). Key signals include δ 3.5–4.0 ppm (hydroxyl proton) and δ 2.5–3.0 ppm (pyrrolidine N-CH) .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 155 [M-HO]) confirm molecular weight (CHNO, MW 169.26 g/mol) .

- IR Spectroscopy : Broad O-H stretch (~3200 cm) and C-N vibrations (~1200 cm) distinguish functional groups .

Advanced Question: How does the stereochemistry of 2-(1-pyrrolidinyl)cyclohexanol affect its biological activity?

Methodological Answer:

Stereoisomerism at the cyclohexanol C2 position influences receptor binding. For example:

- Enantioselective synthesis : Chiral catalysts like (R)-BINAP in asymmetric hydrogenation yield enantiomerically enriched products .